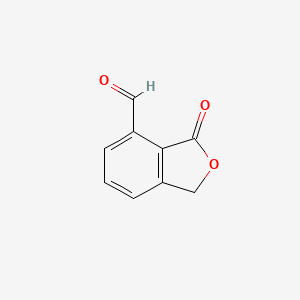![molecular formula C26H31F6N3O9 B13461405 1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one; bis(trifluoroacetic acid) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a tetrahydropyridinone moiety, and a trifluoroacetic acid component, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one; bis(trifluoroacetic acid) involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the tetrahydropyridinone moiety. The final step involves the addition of trifluoroacetic acid to form the bis(trifluoroacetic acid) salt. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Aplicaciones Científicas De Investigación
1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one; bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one; bis(trifluoroacetic acid) stands out due to its unique combination of structural features. Similar compounds include:
Propiedades
Fórmula molecular |
C26H31F6N3O9 |
|---|---|
Peso molecular |
643.5 g/mol |
Nombre IUPAC |
1-[(E)-3-[3,5-dimethoxy-4-(2-piperazin-1-ylethoxy)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H29N3O5.2C2HF3O2/c1-28-18-15-17(6-7-21(27)25-10-4-3-5-20(25)26)16-19(29-2)22(18)30-14-13-24-11-8-23-9-12-24;2*3-2(4,5)1(6)7/h3,5-7,15-16,23H,4,8-14H2,1-2H3;2*(H,6,7)/b7-6+;; |
Clave InChI |
IBMRIALYSCWONP-KMXZHCNGSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OCCN2CCNCC2)OC)/C=C/C(=O)N3CCC=CC3=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
COC1=CC(=CC(=C1OCCN2CCNCC2)OC)C=CC(=O)N3CCC=CC3=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




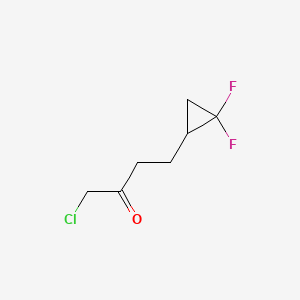

![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
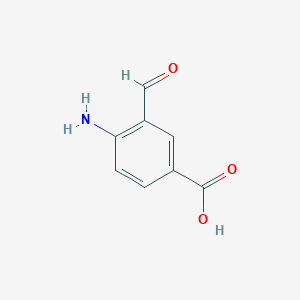
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)
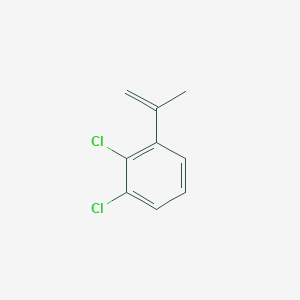
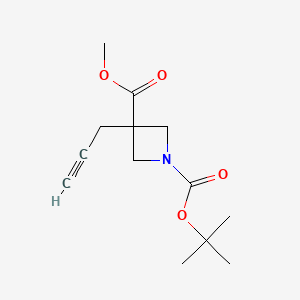
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
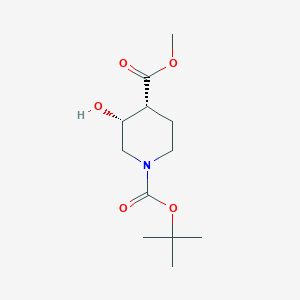
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
